4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
CAS No.: 1499649-10-3
Cat. No.: VC4573542
Molecular Formula: C8H8N4O2S
Molecular Weight: 224.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1499649-10-3 |
|---|---|
| Molecular Formula | C8H8N4O2S |
| Molecular Weight | 224.24 |
| IUPAC Name | 4-ethyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N4O2S/c1-2-4-5(8(13)14)15-7(11-4)6-9-3-10-12-6/h3H,2H2,1H3,(H,13,14)(H,9,10,12) |
| Standard InChI Key | UWCIZZVMWXOUHA-UHFFFAOYSA-N |
| SMILES | CCC1=C(SC(=N1)C2=NC=NN2)C(=O)O |
Introduction
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 4-ethyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid, reflects its hybrid structure. The thiazole ring—a five-membered aromatic system containing nitrogen and sulfur—is substituted at position 2 with a 1,2,4-triazole moiety and at position 4 with an ethyl group. The carboxylic acid functional group at position 5 enhances its polarity and potential for hydrogen bonding .
Molecular and Structural Data
The molecular weight of 240.25 g/mol was computed using PubChem’s algorithms . Key identifiers include:
A 3D conformational analysis reveals planar geometry for the thiazole and triazole rings, with the ethyl and carboxylic acid groups adopting staggered configurations to minimize steric strain .
Structural Characteristics and Physicochemical Properties
The compound’s architecture combines two nitrogen-rich heterocycles, conferring unique electronic and steric properties.
Thiazole-Triazole Hybrid System
The thiazole ring contributes aromatic stability and π-electron density, while the triazole moiety introduces additional nitrogen atoms capable of hydrogen bonding and metal coordination. Substituent effects include:
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Ethyl Group (C4): Enhances lipophilicity, potentially improving membrane permeability.
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Carboxylic Acid (C5): Increases water solubility and enables salt formation or ester prodrug derivatization .
Computed Physicochemical Properties
Predictive models estimate the following properties:
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 1.2 | PubChem |
| Topological Polar Surface Area | 105 Ų | ECHA |
| Water Solubility | 2.1 mg/mL (25°C) | PubChem |
Comparative Analysis with Structural Analogs
To contextualize its properties, this compound is compared to two analogs:
The ethyl substituent increases molecular weight by 14% compared to the methyl analog, correlating with higher hydrophobicity (LogP 1.2 vs. 0.8) .
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